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Compound of Interest

Compound Name: SQ-31765

Cat. No.: B1223192 Get Quote

An examination of the chemical properties, biological activity, and mechanism of action of the

potent dopamine D2 receptor antagonist, Sulforidazine.

For Researchers, Scientists, and Drug Development Professionals.

Introduction
This technical guide provides a comprehensive overview of Sulforidazine, a phenothiazine

derivative identified in the PubChem database with Compound ID (CID) 31765. While the initial

query referenced "SQ-31765," publicly available scientific literature and chemical databases do

not recognize this as a standard identifier. The provided PubChem CID corresponds to

Sulforidazine, a known metabolite of the antipsychotic drug thioridazine.[1] This document will

focus on the available technical data for Sulforidazine, presenting its chemical properties,

quantitative biological data, detailed experimental protocols for its characterization, and a

visualization of its primary mechanism of action. Sulforidazine is a typical antipsychotic agent

that acts as a potent dopamine D2 receptor antagonist.[1][2]

Chemical and Physical Properties
Sulforidazine is a complex organic molecule with the chemical formula C21H26N2O2S2.[3] Its

structure consists of a phenothiazine core with a methylsulfonyl group and a piperidine side

chain. The key chemical and physical properties are summarized in the table below.
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Property Value Source

PubChem CID 31765 PubChem

Molecular Formula C21H26N2O2S2 PubChem[3]

Molecular Weight 402.57 g/mol PubChem[3]

IUPAC Name

10-[2-(1-methylpiperidin-2-

yl)ethyl]-2-

methylsulfonylphenothiazine

PubChem[3]

CAS Number 14759-06-9 PubChem[3]

Physical Description Solid Human Metabolome Database

Melting Point 121 - 123 °C Human Metabolome Database

LogP 4.45 Human Metabolome Database

Biological Activity
Sulforidazine's primary pharmacological activity is the antagonism of dopamine D2 receptors,

particularly the presynaptic autoreceptors in the striatum. This action leads to an increase in the

evoked overflow of dopamine.[1] Notably, Sulforidazine is more potent in this activity than its

parent compound, thioridazine.[1]

Parameter Value
Experimental
Conditions

Source

IC50 6.1 nM

Antagonism of

apomorphine (30 nM)-

induced inhibition of

electrically evoked

dopamine release

from rabbit striatal

slices.

Niedzwiecki et al.,

1984[1]

Metabolism
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Sulforidazine is a major metabolite of thioridazine and is itself subject to further metabolism.

The metabolic profile has been studied in rats, dogs, and humans, with species-specific

differences observed.
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Species
Route of
Administration

Dose

Major
Metabolites
and % of Dose
in Urine (24-
48h)

Source

Rat Oral 20 mg/kg

Unchanged

Sulforidazine: 2.3

± 0.4%

Sulforidazine

sulphoxide: 12.1

± 1.6% Lactam

of sulforidazine

ring sulphoxide:

3.2 ± 2.6%

Lactam of

sulforidazine: 0.1

± 0.1%

Lin et al., 1992[4]

Dog Oral 37.5 mg

Unchanged

Sulforidazine: 7.2

± 1.9%

Sulforidazine ring

sulphoxide: 13.3

± 4.4% Lactam

of sulforidazine

ring sulphoxide:

< 0.1%

Lin et al., 1993[3]

Human Oral 25.0 mg

Unchanged

Sulforidazine: 5.9

± 0.7%

Sulforidazine ring

sulphoxide: 13.2

± 4.6% Lactam

of sulforidazine

ring sulphoxide:

7.5 ± 2.8%

Lin et al., 1993[3]
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Experimental Protocols
Assessment of Dopamine Autoreceptor Antagonism in
Striatal Slices
The following protocol is a detailed methodology for assessing the functional potency of

compounds like Sulforidazine as dopamine autoreceptor antagonists, based on the principles

described in the literature.[1][5]

1. Tissue Preparation:

Male rabbits are euthanized, and their brains are rapidly removed and placed in ice-cold
Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5,
KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1, gassed with 95% O2/5% CO2).
The striata are dissected and sliced into 300 µm thick sections using a McIlwain tissue
chopper.
The slices are then incubated in gassed Krebs-Ringer bicarbonate buffer at 37°C for at least
30 minutes to allow for equilibration.

2. Perfusion and Stimulation:

Individual striatal slices are placed in a perfusion chamber and continuously superfused with
the gassed buffer at a rate of 1 ml/min.
The slices are subjected to electrical field stimulation (e.g., 0.3 Hz, 2 ms duration, square-
wave pulses) to evoke dopamine release.

3. Measurement of Dopamine Release:

The amount of dopamine in the superfusate is measured using high-performance liquid
chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry.

4. Experimental Procedure for Antagonism Assay:

The baseline of electrically evoked dopamine release is established.
A dopamine agonist, such as apomorphine (e.g., 30 nM), is added to the perfusion buffer to
inhibit dopamine release via autoreceptor activation.
Once the inhibitory effect of the agonist is stable, various concentrations of the antagonist
(e.g., Sulforidazine) are added to the perfusion buffer containing the agonist.
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The ability of the antagonist to reverse the agonist-induced inhibition of dopamine release is
measured.
The concentration of the antagonist that produces 50% reversal of the agonist's effect is
determined as the IC50 value.

Signaling Pathway
Dopamine D2 Receptor Signaling and Antagonism by
Sulforidazine
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to

the inhibitory G-protein, Gi.[6] Activation of D2 receptors by dopamine leads to the inhibition of

adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in

turn, reduces the activity of protein kinase A (PKA). On presynaptic neurons, activation of D2

autoreceptors inhibits further dopamine release.[1]

Sulforidazine, as a D2 receptor antagonist, binds to these receptors and blocks the binding of

dopamine. This prevents the activation of the Gi protein and the subsequent downstream

signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative

increase in cAMP levels and PKA activity. On presynaptic terminals, this blockade of

autoreceptors leads to an enhanced release of dopamine.[1]
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Caption: Dopamine D2 receptor signaling pathway and its antagonism by Sulforidazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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